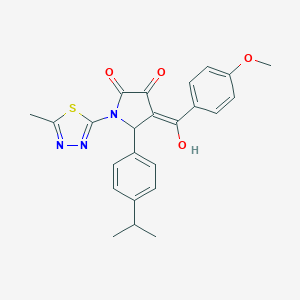![molecular formula C14H16N2O2 B265692 3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol, also known as 4'-((2-aminoethyl)amino)-3'-hydroxybiphenyl-3-ol or HDMP-28, is a synthetic compound that belongs to the class of phenylethylamines. It is a research chemical that is used in scientific studies to investigate its potential as a selective dopamine reuptake inhibitor.
Mecanismo De Acción
HDMP-28 acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can result in a number of biochemical and physiological effects.
Biochemical and physiological effects:
The increase in dopamine concentration in the brain caused by HDMP-28 can lead to a number of biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate and blood pressure, decreased appetite, and increased wakefulness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HDMP-28 has a number of advantages as a research chemical. It is relatively easy to synthesize, and it has a high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in the brain. However, there are also limitations to its use in lab experiments. HDMP-28 has not been extensively studied in vivo, and its effects on the brain may differ from those observed in vitro.
Direcciones Futuras
There are a number of future directions for research on HDMP-28. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and potency. Finally, further research is needed to better understand the biochemical and physiological effects of HDMP-28 and its potential as a research tool for investigating the role of dopamine in the brain.
Métodos De Síntesis
The synthesis of HDMP-28 involves the condensation of 3-hydroxyphenylacetone with 4-pyridinylmethylamine in the presence of sodium cyanoborohydride. This reaction leads to the formation of the intermediate 1-(4-pyridinylmethyl)-2,3-dihydroxy-1-phenylpropane, which is then oxidized with potassium permanganate to yield HDMP-28.
Aplicaciones Científicas De Investigación
HDMP-28 has been extensively studied in scientific research for its potential as a selective dopamine reuptake inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, HDMP-28 can increase the concentration of dopamine in the brain, leading to a number of biochemical and physiological effects.
Propiedades
Nombre del producto |
3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-(pyridin-4-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-2-12(8-13)14(18)10-16-9-11-4-6-15-7-5-11/h1-8,14,16-18H,9-10H2 |
Clave InChI |
OPAWZAUQYPUFQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)